1-Bromo-4-fluoro-3-methoxy-2-nitrobenzene
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Overview
Description
1-Bromo-4-fluoro-3-methoxy-2-nitrobenzene is an aromatic compound with the molecular formula C7H5BrFNO3. It is a derivative of benzene, substituted with bromine, fluorine, methoxy, and nitro groups. This compound is of interest in organic chemistry due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Fluorination: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Methoxylation: The methoxy group can be added through a nucleophilic substitution reaction using methanol (CH3OH) and a base.
Nitration: The nitro group is typically introduced through nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Industrial Production Methods: Industrial production of this compound would involve multi-step synthesis, optimizing each step for yield and purity. The process would likely include:
Batch or continuous flow reactors: for controlled addition of reagents.
Purification steps: such as recrystallization or chromatography to isolate the desired product.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic aromatic substitution due to the presence of electron-withdrawing groups like nitro and bromine.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like tin(II) chloride (SnCl2) or catalytic hydrogenation.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide (NaOCH3) in methanol.
Reduction: Tin(II) chloride in hydrochloric acid or hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products:
Amines: from reduction of the nitro group.
Carboxylic acids: from oxidation of the methoxy group.
Substituted benzenes: from nucleophilic substitution reactions.
Scientific Research Applications
1-Bromo-4-fluoro-3-methoxy-2-nitrobenzene is used in various fields of scientific research:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and inhibition due to its structural similarity to certain biological molecules.
Medicine: Potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with anti-inflammatory or antimicrobial properties.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 1-Bromo-4-fluoro-3-methoxy-2-nitrobenzene exerts its effects depends on the specific reaction or application:
Electrophilic Aromatic Substitution: The electron-withdrawing nitro group makes the aromatic ring more susceptible to nucleophilic attack.
Reduction: The nitro group undergoes a two-step reduction to form an amine, involving the formation of a nitroso intermediate.
Oxidation: The methoxy group is oxidized through a series of steps involving the formation of an aldehyde intermediate.
Comparison with Similar Compounds
- 1-Bromo-4-fluoro-2-nitrobenzene
- 1-Bromo-4-methoxy-2-nitrobenzene
- 4-Bromo-1-fluoro-2-nitrobenzene
Uniqueness: 1-Bromo-4-fluoro-3-methoxy-2-nitrobenzene is unique due to the specific arrangement of its substituents, which influences its reactivity and the types of reactions it can undergo. The presence of both electron-withdrawing (nitro, bromine) and electron-donating (methoxy) groups creates a compound with distinct chemical properties compared to its analogs.
Properties
IUPAC Name |
1-bromo-4-fluoro-3-methoxy-2-nitrobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO3/c1-13-7-5(9)3-2-4(8)6(7)10(11)12/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWBPHOJFJKESC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1[N+](=O)[O-])Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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